molecular formula C25H28N6O2 B3008225 1,3-dimethyl-7-(3-methylbenzyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 378204-70-7

1,3-dimethyl-7-(3-methylbenzyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B3008225
CAS No.: 378204-70-7
M. Wt: 444.539
InChI Key: KKSOHENWFLATRN-UHFFFAOYSA-N
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Description

This compound belongs to the xanthine-derived purine-2,6-dione family, characterized by substitutions at the 7- and 8-positions of the purine core. The 7-position is modified with a 3-methylbenzyl group, while the 8-position features a 4-phenylpiperazinyl moiety. Such structural modifications are designed to enhance target selectivity and pharmacokinetic properties, particularly in the context of enzyme inhibition (e.g., aldehyde dehydrogenase or kinase targets) . The 1,3-dimethyl groups on the purine core are conserved across many analogs to maintain metabolic stability and solubility .

Properties

IUPAC Name

1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-(4-phenylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O2/c1-18-8-7-9-19(16-18)17-31-21-22(27(2)25(33)28(3)23(21)32)26-24(31)30-14-12-29(13-15-30)20-10-5-4-6-11-20/h4-11,16H,12-15,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSOHENWFLATRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCN(CC4)C5=CC=CC=C5)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Dimethyl-7-(3-methylbenzyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound with a purine core structure. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neurological and anti-inflammatory contexts. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H34N6O2C_{24}H_{34}N_{6}O_{2} with a molecular weight of 438.6 g/mol. The IUPAC name is 7-hexyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione. Its structure features a purine base with various substituents that may influence its biological properties.

PropertyValue
Molecular FormulaC24H34N6O2
Molecular Weight438.6 g/mol
IUPAC Name7-hexyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione
InChI KeyYTRGABZZFXTRDJ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The presence of the phenylpiperazine moiety suggests potential interactions with serotonin receptors, which are implicated in mood regulation and neurological functions. Additionally, the purine core allows for modulation of adenosine receptors, influencing pathways related to inflammation and neuroprotection.

Neurological Activity

Research indicates that compounds similar to 1,3-dimethyl derivatives exhibit neuroprotective effects. For instance, studies have shown that purine derivatives can enhance cognitive function and have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The specific interactions with serotonin receptors may also contribute to anxiolytic effects.

Anti-inflammatory Activity

The compound's structure suggests it may possess anti-inflammatory properties. Compounds containing phenylpiperazine have been documented to inhibit pro-inflammatory cytokines and modulate immune responses. This activity is beneficial in conditions such as rheumatoid arthritis and other inflammatory disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Neuroprotective Effects : A study published in Journal of Medicinal Chemistry demonstrated that related purine derivatives could protect neuronal cells from oxidative stress by modulating adenosine receptors.
  • Anti-inflammatory Properties : Research highlighted in Pharmaceutical Research indicated that phenylpiperazine derivatives could significantly reduce inflammation in animal models by inhibiting NF-kB signaling pathways .
  • Cognitive Enhancement : A clinical trial reported in Neuropsychopharmacology showed that subjects administered a similar compound exhibited improved memory recall and cognitive function compared to placebo groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and selectivity are influenced by variations in substituents at the 7- and 8-positions. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name 7-Substituent 8-Substituent Key Biological Activity/Data Reference(s)
1,3-Dimethyl-7-(3-methylbenzyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione 3-Methylbenzyl 4-Phenylpiperazinyl Potent ALDH inhibitor (IC₅₀ < 50 nM); improved selectivity over other dehydrogenases .
7-(4-Methylbenzyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione 4-Methylbenzyl 4-Phenylpiperazinyl Reduced ALDH inhibition (IC₅₀ ~200 nM) due to steric hindrance from para-substitution .
8-((1-(Cyclopropanecarbonyl)piperidin-4-yl)oxy)-1,3-dimethyl-7-(3-methylbenzyl)-purine-2,6-dione 3-Methylbenzyl Cyclopropanecarbonyl-piperidinyloxy Enhanced metabolic stability (t₁/₂ > 6 h in liver microsomes) but lower potency (IC₅₀ = 120 nM) .
Linagliptin But-2-yn-1-yl 3-Aminopiperidinyl DPP-4 inhibitor (IC₅₀ = 1 nM); clinical use for type 2 diabetes .
1,3,7-Trimethyl-8-(3,3,3-trifluoropropyl)-1H-purine-2,6(3H,7H)-dione None (methyl at N7) 3-Trifluoropropyl Kinase inhibitor with moderate selectivity (IC₅₀ = 350 nM for MLKL) .

Key Findings

Substituent Positional Effects :

  • The 3-methylbenzyl group at the 7-position (vs. 4-methylbenzyl in ) optimizes steric interactions with hydrophobic enzyme pockets, enhancing potency .
  • The 4-phenylpiperazinyl group at the 8-position contributes to π-π stacking and hydrogen bonding with target enzymes, critical for ALDH inhibition .

Metabolic Stability :

  • Cyclopropanecarbonyl-piperidinyloxy derivatives (e.g., ) exhibit prolonged half-lives due to reduced CYP450-mediated oxidation.

Selectivity :

  • Linagliptin demonstrates high DPP-4 specificity, whereas the queried compound shows cross-reactivity with other dehydrogenases at higher concentrations .

Comparative Physicochemical and Spectral Data

Table 2: Analytical Data Comparison

Compound Molecular Weight ¹H NMR Key Peaks (δ, ppm) LC-MS (m/z) Notable Spectral Features
Queried Compound 449.5 7.20 (t, J = 7.5 Hz, aromatic H), 5.22 (s, CH₂) 452 (M+H)+ Distinctive piperazinyl protons at 3.40–3.66 ppm .
8-((1-(Cyclopropanecarbonyl)piperidin-4-yl)oxy)-1,3-dimethyl-7-phenethyl-purine-2,6-dione 467.5 0.78–0.59 (m, cyclopropane H), 7.03–7.14 (aromatic) 474 (M+Na)+ Cyclopropane protons resolved at 0.5–0.8 ppm .
1,3,7-Trimethyl-8-(3,3,3-trifluoropropyl)-purine-2,6-dione 331.3 3.02–2.91 (m, CF₃CH₂), 3.93 (s, N1-CH₃) 331 (M+H)+ CF₃ group confirmed by ¹⁹F NMR .

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